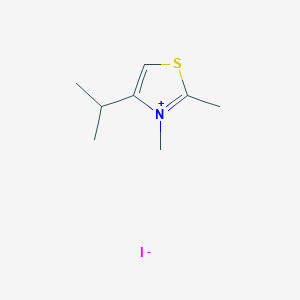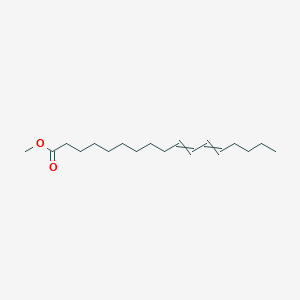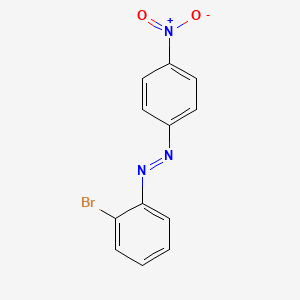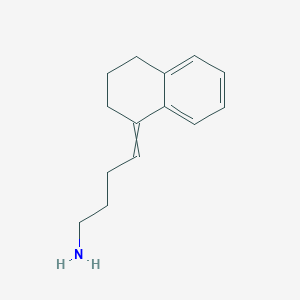
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine is an organic compound that features a naphthalene derivative structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine typically involves the reaction of a naphthalene derivative with a butan-1-amine precursor. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques can help in maintaining the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, with factors such as temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules and systems. Researchers may investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties can be leveraged to create innovative solutions for various applications.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved would depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine include other naphthalene derivatives and amine-containing compounds. Examples may include:
- 1-Naphthylamine
- 2-Naphthylamine
- Naphthalene-1,4-diamine
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a naphthalene derivative with a butan-1-amine moiety
Propiedades
Número CAS |
62687-87-0 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-2H-naphthalen-1-ylidene)butan-1-amine |
InChI |
InChI=1S/C14H19N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6-7,10H,3-5,8-9,11,15H2 |
Clave InChI |
UIDUMIZSOGDHKK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=CCCCN)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



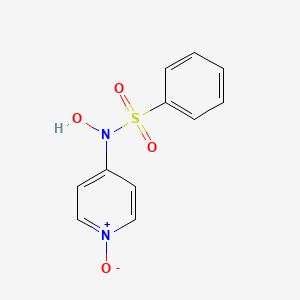
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
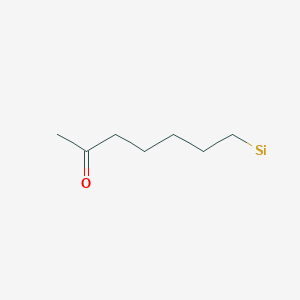
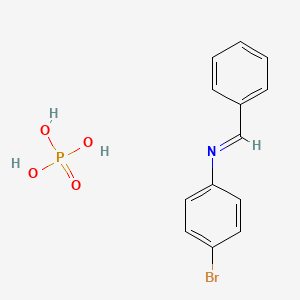
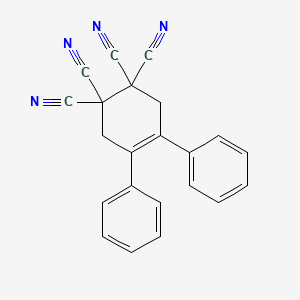
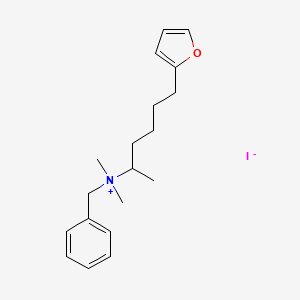
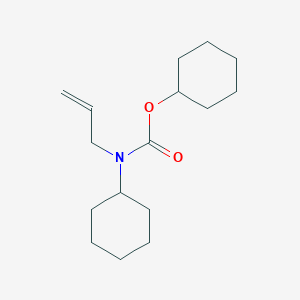
![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
